![molecular formula C17H25N5O3 B5640416 8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5640416.png)
8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves intricate methodologies, such as the development of N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems. These processes allow for further functionalization via reductive amination and amidation, utilizing techniques like nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016).
Molecular Structure Analysis
The crystal structures of oxaspirocyclic compounds reveal detailed molecular geometry, showcasing monoclinic systems with specific space groups and intricate hydrogen bonding and π···π stacking interactions. These structures provide insight into the molecular architecture and potential interaction sites for further chemical reactions (Jiang & Zeng, 2016).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, including decarboxylation and interactions with dinucleophiles, leading to the formation of novel derivatives. These reactions are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and other fields (Bigley & May, 1969).
Physical Properties Analysis
The synthesis and structural elucidation of spirocyclic compounds contribute to our understanding of their physical properties, such as solubility, melting points, and crystalline structures. These physical properties are influenced by molecular geometry and the presence of specific functional groups (Graus et al., 2010).
properties
IUPAC Name |
8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-11-10-18-16(19-14(11)20(2)3)22-7-5-17(6-8-22)12(15(24)25)9-13(23)21(17)4/h10,12H,5-9H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGZZDWQUNDFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)N2CCC3(CC2)C(CC(=O)N3C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(Dimethylamino)-5-methylpyrimidin-2-YL]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
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